8-amino-1,3-dimethyl-7H-purine-2,6-dione

説明

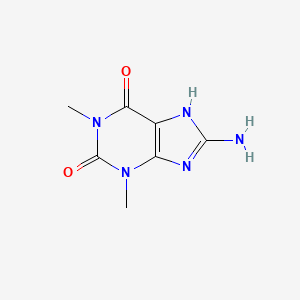

Structure

3D Structure

特性

CAS番号 |

19410-53-8 |

|---|---|

分子式 |

C7H9N5O2 |

分子量 |

195.18 g/mol |

IUPAC名 |

8-amino-1,3-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C7H9N5O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H3,8,9,10) |

InChIキー |

ZZESAIGPDOBLKZ-UHFFFAOYSA-N |

正規SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N |

他のCAS番号 |

19410-53-8 |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 8-Amino-1,3-dimethyl-7H-purine-2,6-dione and its Analogues

The construction of the this compound scaffold can be achieved through various synthetic strategies, broadly categorized into de novo approaches that build the heterocyclic system from acyclic precursors, and derivatization methods that modify an existing purine (B94841) ring.

De Novo Synthetic Approaches for Purine Dione (B5365651) Cores

De novo synthesis of the purine-2,6-dione (B11924001) core, also known as a xanthine (B1682287), typically involves the initial construction of a pyrimidine (B1678525) ring followed by the annulation of the imidazole (B134444) ring. The most classical and widely employed method in this category is the Traube purine synthesis. thieme-connect.dechemistry-online.comdrugfuture.com This approach utilizes a substituted pyrimidine, specifically a 4,5-diaminopyrimidine, as the key intermediate.

The general strategy of the Traube synthesis involves the following steps:

Formation of a 4,5-diaminopyrimidine: This is often achieved by nitrosation of a 4-aminopyrimidine (B60600) at the 5-position, followed by reduction of the nitroso group to an amino group. For the synthesis of 1,3-dimethyl-7H-purine-2,6-dione derivatives, the starting material would be a 6-amino-1,3-dimethyluracil.

Cyclization with a one-carbon source: The resulting 5,6-diamino-1,3-dimethyluracil (B14760) is then reacted with a one-carbon synthon to form the imidazole ring. A variety of reagents can be used for this cyclization, with the choice of reagent determining the substituent at the C8 position of the final purine. For the introduction of an amino group at C8, a precursor such as cyanamide (B42294) or a related reagent can be employed, although direct cyclization to form an 8-aminoxanthine (B1206093) via the Traube synthesis is less common than the derivatization of an 8-haloxanthine. More frequently, the C8 position is introduced as an unsubstituted carbon using formic acid, which can then be further functionalized. thieme-connect.dechemistry-online.com

A common route to 8-substituted xanthines involves the condensation of 5,6-diaminouracil (B14702) derivatives with carboxylic acids or aldehydes. nih.govnih.gov For example, reacting 5,6-diamino-1,3-dimethyluracil with a carboxylic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) leads to the formation of a 6-amino-5-carboxamidouracil intermediate. nih.gov Subsequent cyclization of this intermediate yields the corresponding 8-substituted xanthine. nih.gov

| Precursor | Reagent | Intermediate | Product | Reference(s) |

| 6-amino-1,3-dimethyluracil | 1. Nitrous acid2. Reducing agent (e.g., sodium dithionite) | 5,6-diamino-1,3-dimethyluracil | - | asianpubs.org |

| 5,6-diamino-1,3-dimethyluracil | Formic acid | 5-formamido-6-amino-1,3-dimethyluracil | 1,3-dimethylxanthine | thieme-connect.dechemistry-online.com |

| 5,6-diamino-1,3-dimethyluracil | Carboxylic acid + EDAC | 6-amino-5-carboxamido-1,3-dimethyluracil | 8-substituted-1,3-dimethylxanthine | nih.gov |

Derivatization from Precursor Purine Scaffolds (e.g., 8-bromopurines, diaminouracils)

A more direct and frequently utilized approach for the synthesis of this compound involves the functionalization of a pre-formed purine scaffold.

From 8-Bromopurines:

8-Bromo-1,3-dimethyl-7H-purine-2,6-dione (8-bromotheophylline) is a readily available starting material for the synthesis of 8-aminotheophylline and its derivatives. wikipedia.org The bromine atom at the C8 position is susceptible to nucleophilic substitution by ammonia (B1221849) or other nitrogen nucleophiles. libretexts.orgwikipedia.org This reaction is a straightforward and efficient method for introducing the 8-amino group. The reaction is typically carried out by heating 8-bromotheophylline (B15645) with an excess of ammonia in a suitable solvent, often in a sealed vessel to maintain the pressure of the ammonia.

| Precursor | Reagent | Product | Reference(s) |

| 8-Bromo-1,3-dimethyl-7H-purine-2,6-dione | Ammonia | This compound | orientjchem.org |

| 8-Bromo-1,3-dimethyl-7H-purine-2,6-dione | 4-amino acetophenone | 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | orientjchem.org |

From Diaminouracils:

As mentioned in the de novo synthesis section, 5,6-diaminouracils are key precursors for the construction of the purine ring. Specifically, 5,6-diamino-1,3-dimethyluracil can be cyclized with various reagents to introduce different substituents at the C8 position. nih.govnih.gov For instance, reaction with aldehydes followed by oxidative cyclization is a common method for preparing 8-substituted xanthines. nih.gov

| Precursor | Reagent | Intermediate | Product | Reference(s) |

| 5,6-diamino-1,3-dimethyluracil | Substituted aldehydes | Schiff base | 8-substituted-1,3-dimethylxanthine | nih.gov |

| 5,6-diamino-1,3-dimethyluracil | Glycolic acid | - | 8-hydroxymethylxanthine | nih.gov |

Multicomponent Reaction Strategies for Purine Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to the synthesis of highly substituted purine derivatives.

For example, a hypothetical MCR approach could involve the reaction of a 6-aminouracil (B15529) derivative, an aldehyde, and an isocyanide (Ugi-type reaction) or other suitable components to build the imidazole ring with the desired C8-substituent in a convergent manner. The efficiency and atom economy of MCRs make them an attractive strategy for generating libraries of purine analogues for biological screening.

Regioselective Functionalization and Modification Strategies of the Purine Nucleus

The purine nucleus of this compound offers several sites for functionalization, with the nitrogen atoms of the imidazole ring (N7 and N9) and the amino group at C8 being the most common targets for modification.

Alkylation at Nitrogenous Positions (e.g., N7-alkylation)

The alkylation of xanthine derivatives can occur at multiple nitrogen atoms, and achieving regioselectivity can be challenging. In the case of 8-aminotheophylline, the N7 and N9 positions of the imidazole ring are potential sites for alkylation. The outcome of the alkylation reaction is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent. ub.edunih.gov

Direct alkylation of purines often leads to a mixture of N7 and N9 isomers. ub.edu However, reaction conditions can be optimized to favor one isomer over the other. For instance, the use of specific bases and solvents can influence the site of alkylation. In some cases, the N7-alkylated product can be obtained as the major product. The synthesis of 7-substituted 8-chlorotheophyllines has been reported, which can then be converted to the corresponding 8-amino derivatives. researchgate.net

| Substrate | Alkylating Agent | Base | Solvent | Major Product(s) | Reference(s) |

| 6-chloropurine | Methyl iodide | DBU | Acetonitrile | Mixture of N7- and N9-methylpurines | ub.edu |

| 6-chloropurine | Methyl iodide | (Bu)4NH4OH | - | N9-methylpurine | ub.edu |

| 8-chlorotheophylline | Alkenyl/propargyl halides | - | - | 7-alkenyl/propargyl-8-chlorotheophyllines | researchgate.net |

Amination and Other Substitutions at the C8 Position

As previously discussed, the most common method for introducing the amino group at the C8 position is through the nucleophilic substitution of an 8-halopurine, typically 8-bromotheophylline. orientjchem.org This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the electron-rich purine ring is attacked by the nucleophile (ammonia or an amine), leading to the displacement of the bromide ion. libretexts.orgwikipedia.org

The reactivity of the C8 position allows for the introduction of a wide range of substituents, not limited to just the amino group. Other nucleophiles, such as thiols and alkoxides, can also displace the halogen at C8, providing access to a variety of 8-substituted xanthine derivatives. Furthermore, the 8-amino group itself can be further functionalized, for example, by acylation or reaction with aldehydes to form Schiff bases, which can then be reduced to secondary amines. nih.gov

| Substrate | Reagent | Product | Reaction Type | Reference(s) |

| 8-Bromotheophylline | Ammonia | 8-Aminotheophylline | Nucleophilic Substitution | orientjchem.org |

| 8-Bromotheophylline | Thiourea (B124793) | 8-Alkylmercaptocaffeine derivative | Nucleophilic Substitution | nih.gov |

| 8-Aminotheophylline | Aniline | 8-Anilidetheophylline | Acylation/Amidation | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The purine core is a privileged scaffold in medicinal chemistry, and the functionalization of its C8 position via cross-coupling reactions is a key strategy for developing novel derivatives. While this compound itself is not a direct substrate for typical carbon-carbon bond-forming cross-coupling reactions, it serves as a crucial precursor to substrates that are. The 8-amino group can be readily converted into a halide (e.g., 8-bromo or 8-iodo-theophylline) via diazotization followed by a Sandmeyer-type reaction. This 8-halopurine is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. studfile.net

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between the C8 position of the purine and a wide range of aryl or vinyl boronic acids or esters. studfile.net This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄. studfile.net The choice of reaction conditions, particularly the solvent and base, can be critical for achieving high yields and can depend on the electronic properties of the boronic acid coupling partner. For instance, anhydrous conditions in toluene (B28343) may be preferable for electron-rich boronic acids, whereas aqueous solvent systems (e.g., DME/water) are often employed for electron-poor arylboronic acids. studfile.net

| 8-Halopurine Substrate | Boronic Acid Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 9-Benzyl-8-bromoadenine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene | 9-Benzyl-8-phenyladenine | Good | studfile.net |

| 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene | 9-Benzyl-6-chloro-2-phenylpurine | Good | studfile.net |

| 9-Benzyl-8-bromoadenine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene | 9-Benzyl-8-(4-methoxyphenyl)adenine | Good | studfile.net |

| 9-Benzyl-8-bromoadenine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄, aq. K₂CO₃, DME | 9-Benzyl-8-(3-nitrophenyl)adenine | Good | studfile.net |

More recently, innovative strategies have emerged that unite the domains of Suzuki-Miyaura C-C coupling and Buchwald-Hartwig C-N coupling. snnu.edu.cnnih.gov One such advancement is the "aminative Suzuki-Miyaura coupling," which incorporates a formal nitrene insertion process. snnu.edu.cnnih.govresearchgate.net This reaction transforms the typical biaryl products into diaryl amines, effectively linking the two coupling pathways to the same starting materials. snnu.edu.cnnih.gov This methodology, utilizing a palladium catalyst with a bulky phosphine (B1218219) ligand and an amination reagent, could potentially be applied to purine systems to create novel C-N-C linkages at the C8 position, dramatically expanding the accessible chemical space. snnu.edu.cn

Condensation and Cyclization Reactions to Form New Heterocyclic Rings

The 8-amino group of this compound, along with the adjacent N7-H or N9-H, provides a reactive site for condensation and subsequent cyclization reactions to build novel, fused heterocyclic systems. These reactions are fundamental for creating complex polycyclic scaffolds with potential biological activities.

A common strategy involves the condensation of the 8-amino group with a bifunctional electrophile. For example, reaction with dicarbonyl compounds, α,β-unsaturated aldehydes, or their equivalents can lead to the formation of new five-, six-, or seven-membered rings fused to the imidazole portion of the purine core. Research has shown that condensation of 8-aminotheophylline with o-carboxybenzaldehyde can yield purinobenzodiazepine derivatives, which represent a new heterocyclic ring system. researchgate.net Similarly, the derivative 8-hydrazinotheophylline (accessible from 8-aminotheophylline) can be condensed with isatins (indole-2,3-diones) to construct novel and complex indolo[2′,3′:5,6] rsc.orgheteroletters.orgnih.govtriazino[4,3-f]purine structures. researchgate.net

Another powerful approach is the cyclocondensation of the precursor 5,6-diamino-1,3-dimethyluracil with various reagents. rsc.org Reaction with an oxazolone (B7731731) derivative, for instance, proceeds via protonation of the oxazolone carbonyl, nucleophilic attack by the C5 amino group, ring-opening of the oxazolone, and subsequent intramolecular cyclization involving the C6 amino group to form N-substituted-8-purine derivatives. rsc.org These cascade reactions, where an initial condensation triggers one or more subsequent cyclization steps, are highly efficient in building molecular complexity. nih.govbeilstein-journals.org

| Purine Precursor | Reactant | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 8-Aminotheophylline | o-Carboxybenzaldehyde | Purinobenzodiazepine | researchgate.net |

| 8-Hydrazinotheophylline | 5-Substituted Isatins | Indolotriazinopurine | researchgate.net |

| 5,6-Diamino-1,3-dimethyluracil | Oxazolone derivative | N-Substituted-8-purine | rsc.org |

| 8-[2-(Aryl)-2-oxoethylsulfanyl]-purine-diones | Polyphosphoric acid | Thiazolo[2,3-f]purine-dione | researchgate.net |

Halogenation, Selenylation, and Thiolation Reactions

Direct functionalization of the C8 position through halogenation, thiolation, or selenylation introduces versatile handles for further synthetic transformations.

Halogenation: As mentioned previously, the conversion of the 8-amino group to an 8-halo group is a key transformation. This is typically achieved through a diazotization reaction, where the amino group is treated with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid to form a diazonium salt intermediate. Subsequent treatment with a copper(I) halide (e.g., CuBr, CuCl) in a Sandmeyer reaction or with potassium iodide affords the corresponding 8-bromo-, 8-chloro-, or 8-iodo-1,3-dimethyl-7H-purine-2,6-dione. These halogenated derivatives are primary substrates for cross-coupling reactions. studfile.net

Thiolation and Thioalkylation: The introduction of a sulfur moiety at the C8 position can be achieved by converting the 8-amino group into a diazonium salt and then reacting it with a sulfur nucleophile. A more common route involves the reaction of 8-bromotheophylline with thiourea followed by hydrolysis, or with sodium hydrosulfide, to yield 8-mercapto-1,3-dimethyl-7H-purine-2,6-dione (8-thiotheophylline). This thiol derivative is a versatile intermediate. The thiol group can be readily alkylated by reacting it with various alkyl halides (e.g., phenacyl bromides) in the presence of a base to form 8-thioether derivatives. researchgate.net These thioethers can be further oxidized to sulfoxides or sulfones, or used in cyclization reactions. researchgate.net

Selenylation: The introduction of selenium, a heavier chalcogen, can impart unique biological and electronic properties to the purine scaffold. The synthesis of 8-seleno derivatives often mirrors the chemistry of their sulfur analogues. An 8-halopurine can be reacted with selenium nucleophiles, such as sodium hydrogen selenide (B1212193) (NaHSe), to install the selenol group (C8-SeH). This can then be alkylated to form 8-selenoethers. These reactions expand the toolkit for modifying the purine core, enabling the exploration of structure-activity relationships related to the presence of heavier chalcogens.

Mechanistic Investigations of Chemical Reaction Pathways

Studies on Nucleophilic Attack and Substitution Mechanisms

The purine-2,6-dione ring system possesses multiple sites susceptible to nucleophilic attack, and understanding the mechanisms of these reactions is crucial for predicting reactivity and controlling product formation. The primary electrophilic centers are the carbonyl carbons at the C2 and C6 positions, and the C8 carbon, especially when substituted with a good leaving group.

Nucleophilic attack at the C2 and C6 carbonyl carbons follows the general mechanism of nucleophilic acyl substitution . libretexts.org A nucleophile adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This intermediate is typically unstable. The reaction proceeds by the reformation of the carbon-oxygen double bond, which is accompanied by the elimination of a leaving group from the acyl system. libretexts.org In the context of the purine ring, this would involve the cleavage of one of the ring's C-N bonds, leading to ring-opening. The relative reactivity of the C2 and C6 positions can be influenced by steric and electronic factors imposed by the rest of the bicyclic system.

Nucleophilic substitution at the C8 position generally proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism, particularly when an electron-withdrawing purine ring is activated and a halogen is present as a leaving group. This pathway involves the initial attack of a nucleophile at the C8 carbon to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The departure of the leaving group in the second step restores the aromaticity of the imidazole ring.

The 8-amino group itself, as well as the ring nitrogens, can also act as nucleophiles, participating in substitution reactions (e.g., alkylation) through an Sₙ2 mechanism with suitable electrophiles like alkyl halides. chemistrysteps.com

Elucidation of Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are pivotal for the synthesis of fused polycyclic purine derivatives. These pathways are often initiated by an intermolecular reaction that introduces a side chain containing a reactive functional group, which then participates in the ring-closing step.

One common mechanistic pathway involves an intramolecular nucleophilic attack . For example, in the synthesis of thiazolo[2,3-f]purine-diones, an 8-(2-oxoethylsulfanyl)-purine derivative is treated with a dehydrating agent like polyphosphoric acid. researchgate.net The proposed mechanism involves the enolization of the ketone in the side chain, followed by the nucleophilic attack of the N7 nitrogen of the purine ring onto the electrophilic carbon of the enol or protonated ketone. A subsequent dehydration step then yields the final fused tricyclic product. researchgate.net

Another sophisticated pathway involves the formation of reactive intermediates that undergo spontaneous or catalyzed cyclization. The condensation of 8-aminotheophylline with certain bifunctional aldehydes can lead to an imine intermediate. If the second functional group on the aldehyde is, for example, a carboxylic acid, an intramolecular nucleophilic acyl substitution can occur between the N7-H and the activated carboxyl group, leading to a fused seven-membered ring, as seen in the formation of purinobenzodiazepines. researchgate.net

More complex cascade reactions can also be designed. A process might begin with a condensation, which then triggers an intramolecular cyclization to form a reactive species like an azomethine ylide, which is then trapped in a subsequent intramolecular cycloaddition, forming multiple rings in a single operation. beilstein-journals.org Elucidating these pathways is critical for the rational design of synthetic routes to novel, complex heterocyclic systems based on the this compound scaffold.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Molecular Structure Determination

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N NMR)

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural confirmation of organic molecules. For 8-amino-1,3-dimethyl-7H-purine-2,6-dione, ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of the molecular skeleton.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the two methyl groups at the N1 and N3 positions would likely appear as sharp singlets in the upfield region of the spectrum. The protons of the amino group at the C8 position would typically present as a broader singlet, the chemical shift of which can be influenced by the solvent and concentration. The proton attached to the N7 nitrogen would also give rise to a signal, the position and multiplicity of which would depend on coupling interactions.

¹³C NMR: The carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the purine (B94841) ring system and the methyl groups. The carbonyl carbons (C2 and C6) are expected to resonate at the downfield end of the spectrum due to their deshielded nature. The carbons of the imidazole (B134444) and pyrimidine (B1678525) rings would appear at characteristic chemical shifts, and the carbons of the N-methyl groups would be found in the upfield region.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common, would provide direct information about the nitrogen atoms within the purine core and the exocyclic amino group. Each of the five nitrogen atoms would produce a distinct signal, offering valuable data on the electronic environment of the heterocyclic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-CH₃ | 3.2 - 3.5 | 28 - 32 |

| N3-CH₃ | 3.4 - 3.7 | 30 - 34 |

| C8-NH₂ | 5.0 - 7.0 (broad) | - |

| N7-H | 10.0 - 12.0 | - |

| C2 (C=O) | - | 150 - 155 |

| C6 (C=O) | - | 155 - 160 |

| C4 | - | 145 - 150 |

| C5 | - | 105 - 110 |

| C8 | - | 150 - 155 |

Note: These are predicted values based on known data for similar purine structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Purity Assessment

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present in the molecule and its electronic transitions, which is also useful for assessing sample purity.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups. Strong absorption bands in the region of 1650-1750 cm⁻¹ would be indicative of the two carbonyl (C=O) groups. The N-H stretching vibrations of the primary amino group and the N7-H would be expected to appear as distinct bands in the 3100-3500 cm⁻¹ region. C-H stretching vibrations of the methyl groups would be observed around 2900-3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a suitable solvent like ethanol (B145695) or water, would display absorption maxima characteristic of the purine chromophore. The electronic transitions within the conjugated system of the purine ring would give rise to distinct absorption bands, and the position and intensity of these bands can be used to confirm the identity and purity of the compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

HRMS is a powerful technique for the precise determination of the molecular weight and elemental composition of a compound. For this compound (C₇H₉N₅O₂), HRMS would provide a high-accuracy mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula. The monoisotopic mass of this compound is 195.0756 g/mol . chemspider.com Analysis of the fragmentation pattern in the mass spectrum can also provide valuable structural information, corroborating the connectivity of the atoms within the molecule.

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction analysis of a suitable single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Determination of Molecular and Crystal Structures

Single-crystal X-ray diffraction would allow for the precise determination of the molecular geometry of this compound. This would confirm the planarity of the purine ring system and provide accurate measurements of the bond lengths and angles for all atoms in the molecule. Furthermore, this technique reveals how the molecules are arranged in the crystal lattice, defining the unit cell parameters and the space group of the crystalline form.

Analysis of Intermolecular Hydrogen Bonding Networks in Solid State

In the solid state, the arrangement of molecules is often dominated by intermolecular forces, particularly hydrogen bonding. For this compound, the amino group (NH₂) and the N7-H group can act as hydrogen bond donors, while the carbonyl oxygens and the nitrogen atoms of the purine ring can act as hydrogen bond acceptors. X-ray diffraction analysis would reveal the intricate network of intermolecular hydrogen bonds that connect neighboring molecules in the crystal. This information is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. The analysis of these interactions provides insights into the supramolecular assembly of the compound.

Investigation of π-π Stacking Interactions in Crystal Packing

The crystal structure of purine derivatives, including this compound, is significantly influenced by non-covalent interactions, particularly π-π stacking. These interactions occur between the aromatic rings of adjacent molecules and are fundamental to the stability and packing of the crystal lattice. The purine core, being an electron-rich π-system, actively participates in these stacking arrangements.

In closely related xanthine (B1682287) derivatives, π-π interactions are a dominant feature in the crystal packing. These interactions often lead to the formation of molecular dimers or extended columnar structures. nih.govworktribe.com The geometric parameters of these stacks, such as the intercentroid distance (the distance between the geometric centers of the aromatic rings) and the plane-to-plane distance, are critical in determining the strength and nature of the interaction. For instance, studies on similar purine structures have reported intercentroid distances around 3.6 Å and plane-to-plane distances of approximately 3.3 Å. nih.gov

| Interaction Parameter | Typical Value in Related Purine Systems | Significance |

|---|---|---|

| Intercentroid Distance | ~3.6 Å | Distance between the centers of stacked aromatic rings. |

| Plane-to-Plane Distance | ~3.3 - 3.4 Å | Perpendicular distance between the planes of the aromatic rings. |

| Stacking Interaction Energy | -9 to +8 kJ mol⁻¹ | Quantifies the energetic contribution of the stacking to crystal stability. |

Thermoanalytical Techniques for Material Behavior Research

Thermogravimetric Analysis (TG) and Differential Thermal Analysis (DTA) for Thermal Stability and Decomposition Studies

Thermoanalytical techniques are essential for characterizing the thermal stability and decomposition profile of this compound. Thermogravimetric Analysis (TG) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and an inert reference, indicating thermal events like phase transitions or decomposition. researchgate.net

Studies on analogous purine derivatives, such as theophylline (B1681296) and caffeine, provide a framework for understanding the expected thermal behavior. For theophylline (1,3-dimethyl-7H-purine-2,6-dione), TG curves show that the compound is thermally stable up to approximately 250°C. researchgate.net Above this temperature, a single-step mass loss occurs, corresponding to the sublimation and/or decomposition of the molecule, which continues up to around 375°C. scispace.com

The DTA curve for theophylline complements the TG data, showing a sharp endothermic peak around 273°C, which corresponds to its melting point. scispace.com This is followed by another endothermic event at higher temperatures, attributed to the evaporation of the molten compound. researchgate.net The absence of significant mass loss before melting indicates that the compound does not decompose upon fusion.

For this compound, a similar pattern of high thermal stability would be anticipated. The introduction of the 8-amino group may influence the intermolecular interactions, potentially altering the melting point and the onset temperature of decomposition compared to theophylline. The decomposition process for such nitrogen-rich heterocyclic compounds typically involves the fragmentation of the purine ring system, leading to the evolution of gaseous products like CO₂, NO₂, and N₂O. nih.gov The specific decomposition pathway and kinetic parameters, such as activation energy, can be determined through detailed analysis of the TG-DTA data. nih.gov

| Thermal Event | Observed Temperature Range (Theophylline as Analogue) | Technique | Interpretation |

|---|---|---|---|

| Thermal Stability Onset | Stable up to ~250°C | TG | Temperature at which significant mass loss begins. |

| Melting (Fusion) | ~273°C | DTA | Endothermic peak indicating a solid-to-liquid phase transition. |

| Mass Loss (Sublimation/Decomposition) | 250°C - 375°C | TG/DTA | Single-step mass loss corresponding to an endothermic event. |

Computational and Theoretical Investigations of Molecular Behavior

Quantum Chemical Studies on Electronic and Geometric Structures

Quantum chemical studies are fundamental in elucidating the electronic and geometric characteristics of 8-amino-1,3-dimethyl-7H-purine-2,6-dione at the atomic level. These methods, rooted in quantum mechanics, allow for the calculation of various molecular properties that are often difficult to determine experimentally.

Purine (B94841) scaffolds, including this compound, can exist in different tautomeric forms, which are isomers that differ in the position of a proton. The relative stability of these tautomers is crucial as it can significantly influence the molecule's chemical reactivity and its ability to interact with biological targets. The most common tautomeric equilibrium for this class of compounds involves the proton on the imidazole (B134444) ring, leading to the 7-H and 9-H tautomers.

Computational studies on related purine derivatives have consistently shown that the 9-H tautomer is generally the most stable form. However, the presence of various substituents and the surrounding solvent environment can influence this equilibrium. For 8-amino substituted purines, while the 9-H form is often favored, the coexistence of the 7-H tautomer, particularly in aqueous solutions, cannot be discounted and may play a role in its biological activity. The relative energies of these tautomers are typically calculated using high-level quantum chemical methods, such as Density Functional Theory (DFT), to predict the most likely form under physiological conditions.

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals and are central to predicting a molecule's chemical behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

For purine analogs, the distribution of these orbitals is typically spread across the purine ring system. The introduction of an amino group at the C8 position is expected to raise the HOMO energy, making the molecule a better electron donor. Theoretical calculations on similar amino-substituted purines have provided insights into these electronic characteristics.

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom within the molecule. This information is vital for understanding electrostatic interactions with other molecules, including biological receptors. In this compound, the nitrogen and oxygen atoms are expected to carry partial negative charges, making them potential hydrogen bond acceptors, while the hydrogens of the amino group will have partial positive charges, acting as hydrogen bond donors.

| Property | Calculated Value | Significance |

| HOMO Energy | (Typical range for similar molecules) | Relates to electron-donating ability |

| LUMO Energy | (Typical range for similar molecules) | Relates to electron-accepting ability |

| HOMO-LUMO Gap | (Typical range for similar molecules) | Indicator of chemical reactivity and stability |

Note: The values in this table are illustrative for a similar compound and not the exact values for this compound.

When substituents are introduced to the this compound core, particularly at the 8-amino group or the N7 position, the molecule can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of these derivatives.

This analysis is crucial as the three-dimensional shape of a molecule is a primary determinant of its biological activity. Computational methods are employed to calculate the potential energy surface of the molecule as a function of its torsional angles. This allows for the identification of low-energy conformers that are more likely to be populated and, therefore, biologically relevant. While detailed conformational analyses for a wide range of substituted this compound derivatives are not extensively documented in publicly available literature, such studies are a standard component of drug discovery programs.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are powerful tools for predicting how this compound and its derivatives might behave in a biological environment. These methods are broadly categorized into ligand-based and structure-based drug design.

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design (LBDD) methodologies are employed. nih.gov These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

One of the key LBDD techniques is pharmacophore modeling . A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For derivatives of this compound, a pharmacophore model might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Such models have been developed for related 8-substituted theophylline (B1681296) derivatives to understand their bronchodilator activity.

Another important LBDD method is the Quantitative Structure-Activity Relationship (QSAR) . QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For xanthine (B1682287) derivatives, QSAR models have been developed to predict their adenosine (B11128) receptor antagonist activity. researchgate.net These models use various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a predictive equation.

When the three-dimensional structure of the biological target (e.g., an enzyme or a receptor) is known, structure-based drug design (SBDD) can be utilized. nih.gov This approach involves computationally "docking" the ligand into the active site of the target to predict its binding orientation and affinity. nih.gov

Molecular docking studies have been performed on derivatives of 1,3-dimethyl-purine-2,6-dione to investigate their potential as inhibitors of various enzymes. For instance, a derivative was studied as a potential inhibitor of the SARS-CoV-2 main protease. nih.gov In another study, 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives were designed and evaluated as multi-kinase inhibitors for their anticancer activity. dntb.gov.uaresearchgate.net These studies typically involve:

Preparation of the ligand and receptor structures: This includes adding hydrogen atoms and assigning appropriate charges.

Docking simulation: The ligand is placed in various orientations and conformations within the binding site of the receptor.

Scoring and analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed.

The following table provides a conceptual overview of the application of SBDD to derivatives of the title compound.

| Biological Target | Therapeutic Area | Key Interactions Observed in Docking Studies |

| Protein Kinases | Cancer | Hydrogen bonds with hinge region residues, interactions with the DFG motif. dntb.gov.ua |

| SARS-CoV-2 Main Protease | Antiviral | Hydrogen bonds with key catalytic residues (e.g., Cys145, His41). nih.gov |

| Adenosine Receptors | Various | Aromatic stacking interactions, hydrogen bonds with specific asparagine or serine residues. |

Note: This table is illustrative and based on studies of related purine derivatives.

In Silico Profiling for Molecular Descriptors Relevant to Interactions (e.g., pharmacophore models)

In silico profiling of this compound provides a virtual blueprint of its potential molecular interactions, which is fundamental for predicting its biological and chemical behavior. This profiling is often centered around the development of pharmacophore models, which distill the essential steric and electronic features required for a molecule to interact with a specific biological target.

A pharmacophore model for this compound and its derivatives would typically be constructed based on the key molecular features that govern its interactions. These features are identified through computational analysis of the molecule's structure and electrostatic properties. For the purine-2,6-dione (B11924001) scaffold, these features generally include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the two carbonyl groups (at positions 2 and 6) and the nitrogen atoms within the purine ring system are prominent hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The amino group at position 8 and the hydrogen on the nitrogen at position 7 are key hydrogen bond donors.

Aromatic Rings (AR): The purine ring system itself provides a planar aromatic surface that can engage in π-π stacking interactions with aromatic residues in a binding site.

Hydrophobic Features (HY): The methyl groups at positions 1 and 3 contribute to the hydrophobic character of the molecule, which can be crucial for fitting into hydrophobic pockets of a target protein.

These pharmacophoric features are not just theoretical constructs; they are instrumental in virtual screening campaigns to identify other molecules with similar interaction profiles. Molecular docking studies on related purine derivatives have shown that the carbonyl groups frequently form hydrogen bonds with amino acid residues like GLY and CYS in a protein's active site.

The table below summarizes the key molecular descriptors for this compound that are relevant for its interaction profile. These descriptors are calculated using various computational algorithms and are foundational to quantitative structure-activity relationship (QSAR) studies.

| Molecular Descriptor | Value | Significance in Molecular Interactions |

| Molecular Weight | 195.18 g/mol | Influences the molecule's size and diffusion characteristics, which are important for fitting into binding pockets. |

| LogP (Octanol-Water Partition Coefficient) | -1.1 (Predicted) | Indicates the hydrophilicity of the molecule. A negative value suggests good water solubility, which affects its pharmacokinetic profile. |

| Topological Polar Surface Area (TPSA) | 91.9 Ų | Represents the surface area of polar atoms. A higher TPSA is generally associated with lower membrane permeability but can indicate a greater potential for forming hydrogen bonds. |

| Number of Hydrogen Bond Donors | 2 | The amino group (NH2) and the N-H in the imidazole ring can donate hydrogen bonds, which are critical for specific molecular recognition. |

| Number of Hydrogen Bond Acceptors | 5 | The two carbonyl oxygens and the three ring nitrogens can accept hydrogen bonds, providing multiple points of interaction with a biological target. |

| Rotatable Bonds | 0 | The rigidity of the core structure limits conformational flexibility, which can be advantageous for binding affinity as it reduces the entropic penalty upon binding. |

These descriptors, when combined into a pharmacophore model, provide a powerful tool for predicting the interaction of this compound with various biological targets and for designing new derivatives with enhanced activity.

Computational Studies of Chemical Reactivity and Selectivity

Computational chemistry offers profound insights into the chemical reactivity and selectivity of this compound, predicting how and where it will react. These studies often employ quantum mechanical methods to model the electronic structure of the molecule.

Theoretical Prediction of Reaction Sites and Mechanisms

The prediction of reaction sites in this compound is primarily guided by the analysis of its electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals (FMOs). Methods like Density Functional Theory (DFT) are commonly used for these calculations.

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

The HOMO represents the orbital containing the most loosely held electrons and is indicative of the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is likely to be localized on the amino group and the electron-rich purine ring, suggesting these are the primary sites for electrophilic attack.

The LUMO is the lowest energy orbital that can accept electrons and indicates the molecule's ability to act as an electron acceptor (electrophilicity). The LUMO is expected to be distributed over the carbonyl groups and the pyrimidine (B1678525) part of the ring system, making these sites susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface.

Negative Potential (Red/Yellow): Regions of negative electrostatic potential, typically around the carbonyl oxygen atoms and the nitrogen of the amino group, are indicative of nucleophilic centers that are attractive to electrophiles.

Positive Potential (Blue): Regions of positive potential, often found around the hydrogen atoms of the amino group and the N-H of the imidazole ring, are electrophilic centers that can interact with nucleophiles.

Theoretical calculations can also be used to model reaction mechanisms. For instance, by locating the transition state structures for a proposed reaction, chemists can calculate the activation energy and determine the most favorable reaction pathway. For this compound, this could involve modeling its reaction with an electrophile to predict whether substitution will occur at the amino group or on the purine ring.

Structure-Kinetic Reactivity Relationship Analysis

Structure-Kinetic Reactivity Relationship (SKRR) analysis is a computational approach that aims to correlate the structural and electronic properties of a molecule with its reaction kinetics. This is a specialized form of Quantitative Structure-Activity Relationship (QSAR) where the "activity" is the rate of a chemical reaction.

For this compound and its derivatives, an SKRR study would involve:

Dataset Compilation: A series of related compounds with experimentally measured reaction rates (kinetic data) would be assembled.

Descriptor Calculation: A wide range of computational descriptors would be calculated for each molecule in the series. These would include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume, surface area), and thermodynamic descriptors (e.g., enthalpy of formation).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed kinetic data.

The resulting SKRR model can then be used to predict the reaction rates of new, unsynthesized derivatives of this compound. This predictive capability is invaluable for designing molecules with desired reactivity profiles, for example, to optimize the rate of a key synthetic step or to modulate the molecule's metabolic stability.

The table below illustrates the types of descriptors that would be used in an SKRR analysis and their potential relationship to chemical reactivity.

| Descriptor Category | Example Descriptors | Relationship to Reactivity |

| Electronic | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Dipole Moment, Atomic Charges | Higher HOMO energy often correlates with faster reaction with electrophiles. A smaller HOMO-LUMO gap generally indicates higher reactivity. Atomic charges can pinpoint the most reactive sites for electrostatic interactions. |

| Steric | Molecular Volume, Surface Area, Ovality | Steric hindrance around a reaction site can decrease the reaction rate. The overall shape of the molecule can influence its ability to approach a reactant in the correct orientation. |

| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy | These descriptors relate to the stability of the molecule and the thermodynamics of the reaction. More stable reactants may have higher activation energies and thus slower reaction rates. |

By computationally exploring these relationships, a deeper understanding of the factors that govern the chemical behavior of this compound can be achieved, facilitating the rational design of new chemical entities.

Biomolecular Interactions and Supramolecular Chemistry

Non-Covalent Interactions in Biological Recognition

The ability of 8-amino-1,3-dimethyl-7H-purine-2,6-dione and its derivatives to interact with biological targets is fundamentally dictated by a combination of non-covalent forces. These interactions, though individually weak, collectively contribute to the high specificity and affinity observed in ligand-target binding.

Hydrogen bonds are pivotal in the molecular recognition of purine (B94841) derivatives. The hydrogen-bonding pattern of the purine core can be significantly influenced by substitutions at the 8-position. acs.orgnih.gov In the context of nucleic acids, purine bases typically form hydrogen bonds via Watson-Crick or Hoogsteen pairing. nih.gov The introduction of an amino group at the 8-position can extend these hydrogen-bonding capabilities, potentially stabilizing complex structures. For instance, 8-aminoadenine has been shown to stabilize triplex DNA structures through the formation of additional hydrogen bonds with thymine (B56734) in a Hoogsteen-like geometry. nih.gov

Within protein active sites, the 8-amino-purine scaffold can engage in specific hydrogen bond networks with amino acid residues. Molecular dynamics simulations of a structurally related ligand, DADME-Immucillin-G, with purine nucleoside phosphorylase (PNP) have illustrated these interactions in detail. unibo.it Transient hydrogen bonds were observed between the ligand and key residues such as Glu259, Glu253, and Asn243 during its entry into the catalytic pocket. unibo.it Furthermore, an invariant feature of one of the binding pathways involved a hydrogen bond between the hydroxyl or amino groups of the ligand's ribose-like ring and Asp157. unibo.it These specific hydrogen-bonding interactions are critical for the orientation and stabilization of the ligand within the enzyme's active site.

Table 1: Key Hydrogen Bonding Interactions of a Purine Derivative with Purine Nucleoside Phosphorylase (PNP)

| Interacting Ligand Group | Interacting Protein Residue | Type of Interaction | Reference |

|---|---|---|---|

| Dihydroxypyrrolidine -OH | Asp109 | Hydrogen Bond | unibo.it |

| Purine Ring | Arg24 | Cation-π | unibo.it |

| Ligand | Glu259, Glu253, Asn243 | Transient Hydrogen Bonds | unibo.it |

Aromatic stacking, or π-π interactions, are another crucial component of molecular recognition for purine structures. These interactions occur between the electron-rich purine ring and aromatic residues in proteins or the bases in nucleic acids. In the binding of a DADME-Immucillin-G ligand to purine nucleoside phosphorylase, a persistent π–π stacking interaction was observed between the purine ring of the ligand and the phenyl ring of the Phe200 residue. unibo.it This interaction is instrumental in embedding the purine portion of the ligand into the catalytic pocket of PNP. unibo.it Such stacking interactions contribute significantly to the binding affinity and proper positioning of the ligand for catalysis or inhibition.

Mechanistic Exploration of Molecular Interactions with Biological Targets

Understanding the precise mechanisms by which this compound and related compounds interact with their biological targets is essential for rational drug design. This involves investigating the dynamics of ligand binding to enzymes and characterizing the affinity and binding modes with receptors.

Purine Nucleoside Phosphorylase (PNP): The binding of 8-aminopurines to PNP is a well-studied example of ligand-enzyme interaction. 8-aminoguanine (B17156) and its prodrug 8-aminoguanosine (B66056) are known inhibitors of PNP. nih.gov The inhibition of PNP by these compounds has been confirmed in vivo by observing the altered ratios of PNP substrates (guanosine, inosine) to their products (guanine, hypoxanthine) in urine. nih.gov Detailed molecular dynamics studies on related inhibitors have revealed complex binding pathways. For instance, ligands can enter the PNP active site through different routes, including a "gating mechanism" that involves the movement of key amino acid residues (241–260) to allow the ligand to enter. unibo.it During this process, the ligand forms transient interactions before settling into a stable, tightly bound conformation characterized by specific hydrogen bonds and π-π stacking. unibo.it

Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Purine-based compounds are a major class of xanthine oxidase inhibitors. While specific mechanistic studies on this compound are not extensively detailed in the provided results, the general mechanism for purine-based inhibitors involves competing with the natural substrates (hypoxanthine or xanthine) for the active site. The binding is typically stabilized by interactions with residues within the molybdenum-containing active site of the enzyme.

Serotonin (B10506) (5-HT) Receptors: Derivatives of 1,3-dimethyl-purine-2,6-dione have been extensively explored as ligands for various serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7. researchgate.netnih.gov By modifying the purine-2,6-dione (B11924001) scaffold, particularly at the 7- and 8-positions, researchers have developed compounds with high affinity for these receptors. researchgate.netnih.gov For example, the introduction of an arylpiperazine moiety via an aminoalkyl linker at the 8-position has led to potent 5-HT receptor ligands. researchgate.netnih.gov One such derivative, 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, was identified as a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand. nih.gov The binding affinity of these compounds is determined through radioligand binding assays.

Adenosine (B11128) Receptors: Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that are natural targets for purine nucleosides like adenosine. nih.gov The 1,3-dimethyl-7H-purine-2,6-dione core is structurally related to xanthine, a known non-selective adenosine receptor antagonist. Modifications to this scaffold are a common strategy for developing selective adenosine receptor ligands. The affinity and binding mode are dictated by the substituents on the purine ring. For instance, N6-substitutions on adenosine are crucial for A1 receptor selectivity, while modifications at the 2-position can enhance affinity for the A2A receptor. nih.gov While specific affinity data for this compound at adenosine receptors were not detailed in the search results, its structural similarity to known ligands suggests potential interaction.

Table 2: Receptor Affinity Profile of a Representative 8-Amino-1,3-dimethyl-purine-2,6-dione Derivative

| Compound | Target Receptor | Affinity (Ki, nM) | Receptor Type |

|---|---|---|---|

| 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | 5-HT1A | Data not specified | G protein-coupled receptor |

| 5-HT2A | Data not specified | G protein-coupled receptor | |

| 5-HT7 | Data not specified | G protein-coupled receptor |

Affinity data for the specific compound this compound was not available in the provided search results. The table shows the targets for a more complex derivative to illustrate the pharmacological context.

Molecular Basis of Modulatory Effects on Cellular Pathways

Purine analogues exert their biological effects by interfering with cellular pathways, often by mimicking endogenous purines and acting as antimetabolites. wikipedia.orgtaylorandfrancis.com Their mechanism of action can involve the inhibition of key enzymes or interaction with cellular receptors, thereby modulating signaling and metabolic cascades.

Research into derivatives of the 1,3-dimethyl-purine-2,6-dione core, closely related to this compound, has identified their potential to act as ligands for various receptors. For instance, the introduction of different substituents at the 7- or 8- position has led to the development of potent ligands for serotonin receptors 5-HT1A, 5-HT2A, and 5-HT7. nih.govresearchgate.net One such derivative, 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, demonstrated mixed receptor affinity and produced antidepressant- and anxiolytic-like effects in preclinical models. nih.gov This suggests that the purine-2,6-dione scaffold can be systematically modified to target specific G-protein coupled receptors, thereby modulating neurotransmitter signaling pathways.

Beyond receptor interaction, purine-2,6-dione derivatives have been identified as inhibitors of critical enzymes. Specific derivatives have been shown to inhibit the human poly(A)-selective ribonuclease Caf1, an enzyme involved in the regulation of mRNA stability. nih.gov The inhibitory mechanism is proposed to involve the coordination of Mg²⁺ ions in the enzyme's active site, highlighting how these molecules can directly interfere with enzymatic processes that are fundamental to gene expression. nih.gov The ability of purine analogues to inhibit enzymes in nucleotide synthesis and metabolism, such as DNA polymerase and DNA ligase I, is a well-established mechanism for their use in various therapeutic areas. wikipedia.orgresearchgate.net

Table 1: Examples of Cellular Pathway Modulation by Purine Dione (B5365651) Derivatives

| Derivative Class | Target(s) | Modulatory Effect | Potential Cellular Outcome |

|---|---|---|---|

| 7- and 8-substituted 1,3-dimethyl-purine-2,6-diones | 5-HT1A, 5-HT2A, 5-HT7 Receptors | Ligand Binding (Mixed Agonist/Antagonist) | Modulation of Serotonergic Signaling nih.gov |

| 1-hydroxy-purine-2,6-diones | Ribonuclease Caf1, PARN | Enzyme Inhibition | Alteration of mRNA Deadenylation and Stability nih.gov |

| General Purine Analogues | DNA Polymerases, Kinases | Enzyme Inhibition, False Substrate Incorporation | Interference with DNA Replication and Repair wikipedia.orgtaylorandfrancis.com |

Supramolecular Assembly and Self-Organization of Purine Dione Derivatives

The purine scaffold is not only a key element for biological activity but also a versatile building block in supramolecular chemistry. nih.govnih.gov The planar structure, coupled with hydrogen bonding capabilities and potential for π-π stacking, allows purine dione derivatives to self-assemble into well-defined, higher-order structures. researchgate.net

The rational design of purine-based systems leverages noncovalent interactions to create organized molecular assemblies. acs.org Studies have demonstrated the spontaneous formation of two-dimensional, self-assembled monolayers of purine bases at solid-liquid interfaces. nih.gov These organized structures are driven by intermolecular forces such as hydrogen bonding and van der Waals interactions. The characterization of these assemblies often involves techniques like scanning tunneling microscopy to visualize the ordered structures at the molecular level. nih.gov

The self-assembly process can be engineered to produce specific architectures, such as nanovesicles and other nanoassemblies. nih.govnih.gov For example, modifying purine derivatives with moieties that promote specific interactions can guide their assembly into functional nanostructures. nih.gov The resulting supramolecular structures can exhibit properties distinct from their individual components, opening avenues for applications in materials science and drug delivery. acs.orgnih.gov

The nitrogen atoms within the purine ring system act as excellent ligands for coordinating with metal ions, forming stable metal-purine complexes. rsc.orgnih.gov This coordination ability is a key feature of the purine scaffold's chemistry. nih.govnih.gov The geometry of these complexes can vary widely, from square planar to octahedral, depending on the metal ion and the ligands involved. rsc.orgnih.gov

The formation of these coordination complexes can significantly alter the physicochemical and biological properties of the parent purine derivative. nih.govacs.org For instance, platinum(II) has been used to create cyclometalated pincer complexes with 6-phenylpurine derivatives. nih.gov In these structures, the platinum atom coordinates regioselectively with the N7 position of the purine ring, forming a thermodynamically favored complex. nih.gov Such metal complexes are investigated for their unique electronic and photophysical properties, as well as their potential to interact with biomolecules like DNA. nih.govnih.gov

Table 2: Characteristics of Metal-Purine Coordination Complexes

| Metal Ion Example | Purine Scaffold Feature | Coordination Site(s) | Resulting Geometry Example | Potential Application |

|---|---|---|---|---|

| Platinum(II) | 6-Phenylpurine | N7, C, N' (pincer ligand) | Square Planar | Photoluminescent materials, DNA-interacting agents nih.gov |

| Transition Metals | General Purine Nucleosides | N7, N1 | Octahedral, Square Planar | Catalysis, Therapeutic scaffolds rsc.orgnih.gov |

Building upon the principles of self-assembly and metal coordination, purine dione derivatives can be engineered into sophisticated, higher-ordered architectures. These structures can mimic complex biological assemblies or form novel nano-scale materials. nih.govresearchgate.net

One area of significant interest is the creation of G-quadruplex mimics. G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences, and they play roles in various cellular processes. nih.govnih.gov Synthetic purine-based peptides have been designed that can specifically bind to and alter the secondary structure of G-quadruplexes found in RNA. nih.govnih.gov This demonstrates the potential to use purine derivatives to modulate the structure and function of these important biological motifs.

Furthermore, the self-assembly of purine derivatives can lead to the formation of functional nanoassemblies. nih.gov For example, purine-modified gold nanoclusters have been synthesized, creating stable, water-soluble nanoparticles with fluorescent properties suitable for bioimaging applications. acs.org These engineered architectures highlight the versatility of the purine scaffold in creating complex, functional systems through the principles of supramolecular chemistry. nih.govnih.gov

Advanced Analytical Methodologies for Research Applications

High-Resolution Chromatographic Techniques for Purine (B94841) Analysis

Chromatographic methods are fundamental for separating the target compound from impurities, metabolites, or other components within a complex mixture. The choice of technique depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purine derivatives due to its high resolution and versatility. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality for separating moderately polar compounds like 8-amino-1,3-dimethyl-7H-purine-2,6-dione. researchgate.netneliti.com The separation is achieved on a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, with a polar mobile phase. nih.gov By manipulating the mobile phase composition, often a mixture of an aqueous buffer (e.g., phosphate, acetate) and an organic modifier (e.g., acetonitrile, methanol), a high degree of separation can be achieved. scitepress.orgresearchgate.net

Purity assessment is a critical application of HPLC. The peak area of the main compound relative to the total area of all detected peaks provides a quantitative measure of purity. This method is essential for quality control of synthesized compounds and for stability-indicating assays. nih.gov Detection is commonly performed using a UV detector, as purine rings exhibit strong absorbance in the UV spectrum, typically around 254-280 nm. popline.orgresearchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. neliti.comnih.gov |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and an aqueous buffer (e.g., 50 mM potassium dihydrogen phosphate, pH 4.0) | Controls the retention and elution of the analyte. nih.gov |

| Flow Rate | 0.8 - 1.2 mL/min | Affects resolution and analysis time. nih.gov |

| Detection | UV at 254 nm or 273 nm | Quantification based on the purine ring's UV absorbance. popline.org |

| Column Temperature | Ambient or controlled (e.g., 30°C) | Ensures reproducible retention times. nih.gov |

For analyzing this compound in complex biological matrices such as plasma, serum, or urine, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. aber.ac.ukresearchgate.net This technique offers unparalleled sensitivity and selectivity, allowing for the detection and quantification of the analyte at very low concentrations. nih.gov Ultra-Performance Liquid Chromatography (UPLC), which uses smaller column particles, provides faster analysis times and improved resolution compared to conventional HPLC. nih.gov

In LC-MS/MS, the compound is first separated chromatographically and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov The ionized molecule (parent ion) is selected in the first mass analyzer, fragmented, and specific fragment ions (product ions) are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces matrix interference. nih.gov

| Parameter | Typical Setting | Function |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecular ions [M+H]⁺. nih.gov |

| Parent Ion (Q1) | m/z corresponding to [C₇H₉N₅O₂ + H]⁺ | Selects the specific molecular ion of the target compound. |

| Product Ion (Q3) | Specific fragment ions resulting from collision-induced dissociation | Provides structural confirmation and high selectivity for quantification. nih.gov |

| Chromatography | UPLC with a C18 column | Rapid and high-resolution separation prior to MS detection. nih.gov |

| Mobile Phase | Methanol or Acetonitrile with ammonium (B1175870) acetate (B1210297) or formic acid buffer | Volatile buffers compatible with MS detection. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for metabolite profiling but is generally reserved for volatile and thermally stable compounds. mdpi.comnih.gov Purine derivatives like this compound are non-volatile due to their polar functional groups (-NH₂, N-H). Therefore, a chemical derivatization step is required to increase their volatility before GC-MS analysis. iu.edu

Common derivatization methods include silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov Another approach is acylation, using reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA). gcms.cz These derivatization reactions create less polar, more volatile, and thermally stable products suitable for GC separation. researchgate.net The subsequent mass spectrometry analysis provides detailed structural information based on the characteristic fragmentation patterns of the derivatives, which is invaluable for identifying metabolites in complex biological extracts. researchgate.net

| Parameter | Typical Approach | Rationale |

|---|---|---|

| Derivatization Agent | MSTFA (silylation) or TFAA (acylation) | Increases volatility and thermal stability by masking polar functional groups. nih.govgcms.cz |

| GC Column | Low-polarity capillary column (e.g., Rxi-5Sil MS) | Separates derivatives based on their boiling points and polarity. gcms.cz |

| Ionization Mode | Electron Ionization (EI) | Produces reproducible fragmentation patterns for library matching and structural elucidation. |

| Data Analysis | Metabolite profiling based on retention indices and mass spectral libraries | Allows for the identification of known and unknown metabolites in a sample. nih.gov |

Complementary Spectroscopic and Elemental Analysis for Compound Verification

While chromatography is essential for separation, spectroscopic techniques are indispensable for the definitive structural elucidation and verification of this compound. Elemental analysis provides fundamental data on the compound's composition.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecule's structure.

¹H and ¹³C NMR spectroscopy reveals the connectivity of atoms by analyzing the chemical environment of hydrogen and carbon nuclei.

IR spectroscopy identifies the presence of specific functional groups (e.g., C=O, N-H, C-N) based on their characteristic vibrational frequencies.

UV-Vis spectroscopy is useful for confirming the presence of the purine chromophore.

Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in the purified compound. The experimental percentages are compared against the theoretical values calculated from the molecular formula (C₇H₉N₅O₂) to confirm the compound's elemental composition and purity. chemspider.com

| Technique | Information Provided | Expected Observations for C₇H₉N₅O₂ |

|---|---|---|

| ¹H NMR | Number and type of protons | Signals for two distinct N-CH₃ groups, an NH₂ group, and a C-H proton on the purine ring. |

| ¹³C NMR | Number and type of carbon atoms | Signals corresponding to methyl carbons, carbonyl carbons (C=O), and carbons of the purine ring system. |

| IR Spectroscopy | Presence of functional groups | Characteristic absorption bands for N-H stretching (amine), C=O stretching (amide/dione), and C=N/C=C stretching (purine ring). |

| Elemental Analysis | Percentage composition of C, H, N | Experimental values should closely match theoretical values: C (40.19%), H (4.34%), N (33.48%). |

Method Validation and Quality Control in Purine Chemistry Research

To ensure that analytical data are reliable, accurate, and reproducible, the methods used must be thoroughly validated. nih.gov Method validation is a formal process that demonstrates an analytical procedure is suitable for its intended purpose. nalam.ca This is a critical requirement in regulated environments and a key component of good scientific practice. Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). slideshare.netfda.govitmedicalteam.pl

Quality control (QC) involves the routine procedures implemented to ensure the ongoing performance of a validated method. libretexts.org This includes analyzing QC samples at multiple concentration levels alongside study samples to monitor the method's accuracy and precision during routine use. researchgate.net System suitability tests are performed before each analytical run to confirm that the chromatographic system is performing adequately. neliti.com

| Validation Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). nih.gov | No significant interference at the retention time of the analyte. nalam.ca |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov | Correlation coefficient (r²) ≥ 0.99. itmedicalteam.pl |

| Accuracy | The closeness of the test results to the true value, often assessed by recovery studies. nih.gov | Mean recovery typically within 80-120% (or 85-115% for bioanalysis). neliti.com |

| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov | Relative Standard Deviation (RSD) typically ≤ 15% (≤ 20% at LLOQ). nalam.ca |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scitepress.org | Analyte response is at least 10 times the baseline noise; accuracy and precision criteria are met. nih.gov |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. itmedicalteam.pl | System suitability parameters remain within acceptable limits. |

Future Research Directions and Innovative Applications

Development of 8-Amino-1,3-dimethyl-7H-purine-2,6-dione Derivatives as Chemical Probes and Markers

The core structure of this compound serves as a valuable scaffold for the development of specialized chemical tools for bioanalysis. Research has focused on synthesizing derivatives that can be labeled with fluorescent tags, transforming them into probes for use in immunoassays. nih.gov A key synthetic strategy involves the creation of 8-(ω-aminoalkyl)theophyllines. nih.gov This is achieved by reacting alkane-1,ω-diamines with 6-chloro-1,3-dimethylpyrimidine-2,4-dione, followed by nitrosation, thermal cyclization, and deprotection to yield the desired 8-aminoalkyl derivative. nih.gov

These derivatives, featuring a terminal amino group on the alkyl chain at the 8-position, are readily coupled to fluorescent molecules such as fluorescein-5-isothiocyanate (FITC) and dansyl chloride. nih.gov The resulting fluorescently labeled theophylline (B1681296) derivatives are designed for specific applications, including the automated immunoassay of theophylline in biological fluids. nih.gov This approach allows for precise quantification and detection, highlighting the potential of modifying the this compound structure to create sensitive and specific markers for biochemical analysis. nih.gov

Integration of Purine (B94841) Dione (B5365651) Scaffolds in Advanced Biomaterials and Nanotechnology

The integration of purine dione scaffolds into advanced materials is an emerging area of research, particularly in the field of biomedical engineering. These structures offer unique chemical properties that can be harnessed to create novel biomaterials with tailored functionalities. Their potential is especially evident in the development of hydrogels and scaffolds for tissue engineering, where the biocompatibility and specific chemical reactivity of the purine ring are advantageous.

A significant innovation in biomaterial design is the use of purines as crosslinking agents for engineering scaffolds, particularly those based on natural polymers like chitosan (B1678972). nih.gov Traditionally, chemical crosslinkers used to create stable 3D scaffold structures can present cytotoxicity issues, limiting their clinical applicability. nih.gov Purine crosslinking has been developed as a promising alternative to overcome these limitations. nih.gov

In this approach, purines are used as anionic crosslinkers for cationic polymers such as chitosan. nih.gov This method has been successfully applied to create injectable hydrogels that can solidify in vivo in response to stimuli like changes in pH. nih.gov Research on purine-crosslinked chitosan scaffolds for bone tissue engineering has demonstrated several beneficial properties. The degradation of these scaffolds can lead to the production of pyrophosphate, a non-toxic byproduct, which is an important consideration in scaffold design. nih.gov Furthermore, these scaffolds exhibit high porosity with interconnected pores, a crucial feature for tissue integration and nutrient transport. nih.gov

| Property | Measurement/Observation | Significance in Biomaterial Engineering |

|---|---|---|

| Gelation Time | 1.06 seconds (pH 5) to 1.58 seconds (pH 6) | Rapid gelation is advantageous for in-situ forming injectable scaffolds. |

| Structural Architecture | Highly porous with interconnected pores | Facilitates cell infiltration, nutrient and waste transport, and tissue ingrowth. |

| Degradation Byproduct | Pyrophosphate | Non-toxic byproduct profile enhances biocompatibility and minimizes inflammatory response. |

Rational Design Principles for Modulating Molecular Interactions based on Structure-Activity Relationships (SAR)

The rational design of derivatives of this compound is heavily reliant on understanding the structure-activity relationships (SAR) that govern their molecular interactions with biological targets. By systematically modifying substituents at various positions on the purine dione core, researchers can fine-tune the pharmacological profile of these compounds for a range of therapeutic applications, including cardiovascular, anti-inflammatory, and psychotropic activities.

Studies have shown that substitutions at the N7 and C8 positions are particularly critical for determining the biological effects. For instance, in a series of 7,8-disubstituted derivatives, the nature of the substituent at the N7 position, such as a 7-[2-hydroxy-3-(4-phenylpiperazine)-propyl] group, was found to be important for antiarrhythmic activity. nih.gov Within this series, modifications at the C8 position, like the introduction of an 8-(2-morpholin-4-yl)-ethylamino group, further enhanced this effect. nih.govnih.gov Conversely, an 8-(2-diethylamino)-ethylamino group at the same position conferred significant hypotensive properties. nih.govnih.gov